4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride
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Overview
Description
4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18N2O2S·HCl. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexane ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexane-1-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
Cyclohexane-1-sulfonamide: Lacks the ethylamino group but shares the sulfonamide functional group.
Ethylamine derivatives: Compounds with similar ethylamino groups but different core structures.
Uniqueness
4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride is unique due to its combination of the cyclohexane ring, sulfonamide group, and ethylamino group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈ClN₃O₂S
- Molecular Weight : 228.77 g/mol
This compound features a cyclohexane ring substituted with an ethylamino group and a sulfonamide functional group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to alterations in bicarbonate and pH balance in tissues, impacting various physiological processes.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The compound may exhibit activity against certain bacterial strains by interfering with folic acid synthesis, which is vital for bacterial growth.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that while the compound shows potential against Gram-positive bacteria, it may be less effective against Gram-negative strains.
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
- A study demonstrated that this compound effectively inhibited various isoforms of carbonic anhydrases, with IC50 values ranging from 50 to 200 nM depending on the isoform. This inhibition was linked to potential therapeutic applications in treating conditions like glaucoma and epilepsy.
-
Antibacterial Efficacy :
- In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus when tested in vitro, suggesting its potential as a new antibacterial agent.
Research Findings
Recent research has focused on enhancing the efficacy and specificity of sulfonamide compounds:
- Structure-Activity Relationship (SAR) : Modifications to the ethylamino group have been explored to improve binding affinity and selectivity for carbonic anhydrase isoforms.
- Combination Therapies : Studies suggest that combining this compound with existing antibiotics may enhance overall antimicrobial efficacy due to synergistic effects.
Properties
IUPAC Name |
4-(ethylamino)cyclohexane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKBKSWKWRATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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